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structure and chemical properties of His-[D-2-ME-Trp]-Ala

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Compound of Interest

Compound Name: His-[D-2-ME-Trp]-Ala

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In-Depth Technical Guide: His-[D-2-ME-Trp]-Ala

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, chemical properties, and inferred biological context of the tripeptide His-[D-2-ME-Trp]-Ala. This peptide is a fragment of Hexarelin, a potent synthetic growth hormone secretagogue.[1][2] This document details the peptide's physicochemical characteristics, provides generalized experimental protocols for its synthesis and characterization, and elucidates the signaling pathway of its parent compound's receptor. The information presented is intended to support research and development activities involving this and related peptide structures.

Introduction

His-[D-2-ME-Trp]-Ala is a synthetic tripeptide composed of L-Histidine, D-2-methyl-Tryptophan, and L-Alanine. Its significance in biomedical research stems from its identity as a fragment of Hexarelin, a hexapeptide known to stimulate the release of growth hormone.[1][2] The incorporation of a non-proteinogenic D-amino acid, D-2-methyl-Tryptophan, is a key structural feature. D-amino acids are known to enhance peptide stability and resistance to enzymatic degradation, potentially increasing their in vivo half-life and bioavailability.[3] The methylation on the tryptophan indole ring can further influence its conformational properties and binding affinity.



Structure and Chemical Properties

The chemical structure of **His-[D-2-ME-Trp]-Ala** is characterized by the sequence L-Histidyl-(2-methyl-D-tryptophyl)-L-Alanine.

Table 1: Physicochemical Properties of His-[D-2-ME-Trp]-Ala

Property	Value	Reference
Molecular Formula	C21H26N6O4	
Molecular Weight	426.47 g/mol	_
Canonical SMILES	His-{d-2-Me-Trp}-Ala	-
Solubility	≥ 50 mg/mL in Water	-
Appearance	White to off-white powder	Inferred
Storage	Store at -20°C	

Inferred Biological Activity and Mechanism of Action

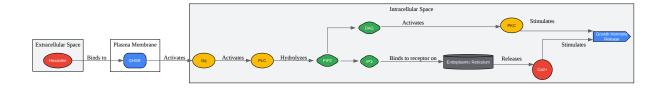
As a fragment of Hexarelin, the biological activity of **His-[D-2-ME-Trp]-Ala** is likely related to the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. Hexarelin and other growth hormone secretagogues (GHSs) bind to and activate GHSR, which is a G protein-coupled receptor (GPCR). The primary signaling pathway initiated by GHSR activation is through the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, and DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the stimulation of growth hormone release from the pituitary gland.

While the full biological activity of the tripeptide fragment itself has not been extensively characterized in publicly available literature, it may act as a partial agonist or antagonist at the GHSR, or it may possess other, as yet unidentified, biological functions.

Signaling Pathway Diagram



The following diagram illustrates the signaling pathway of the Growth Hormone Secretagogue Receptor (GHSR), the target of the parent compound Hexarelin.



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GHSR Signaling Pathway

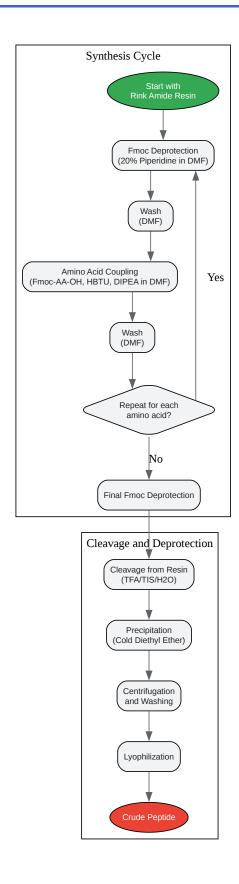
Experimental Protocols

The following sections provide detailed, generalized methodologies for the synthesis, purification, and characterization of **His-[D-2-ME-Trp]-Ala**, based on standard practices for solid-phase peptide synthesis and analysis.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the Fmoc/tBu-based solid-phase synthesis of the target peptide.





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SPPS Workflow



Materials:

- · Rink Amide resin
- Fmoc-Ala-OH, Fmoc-D-2-Me-Trp(Boc)-OH, Fmoc-His(Trt)-OH
- N,N-Dimethylformamide (DMF)
- Piperidine
- N,N'-Diisopropylethylamine (DIPEA)
- O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dichloromethane (DCM)
- · Diethyl ether (cold)

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
- Washing: Wash the resin thoroughly with DMF and DCM.
- First Amino Acid Coupling (Ala): Couple Fmoc-Ala-OH to the resin using HBTU and DIPEA in DMF for 2 hours.
- Washing: Wash the resin with DMF and DCM.
- Repeat Synthesis Cycle: Repeat the deprotection, washing, and coupling steps for Fmoc-D-2-Me-Trp(Boc)-OH and then for Fmoc-His(Trt)-OH.



- Final Deprotection: After the final coupling, perform a final Fmoc deprotection.
- Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove sidechain protecting groups by treating with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.
- Peptide Precipitation: Precipitate the cleaved peptide by adding the TFA mixture to cold diethyl ether.
- Collection and Drying: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.
- Lyophilization: For long-term storage, dissolve the crude peptide in a water/acetonitrile mixture and lyophilize.

Purification and Characterization

4.2.1. Purification by Preparative Reverse-Phase HPLC (RP-HPLC)

Instrumentation:

- Preparative HPLC system with a UV detector
- C18 reverse-phase column

Mobile Phases:

- Solvent A: 0.1% TFA in water
- Solvent B: 0.1% TFA in acetonitrile

Procedure:

- Dissolve the crude peptide in a minimal amount of Solvent A.
- Inject the sample onto the C18 column.
- Elute the peptide using a linear gradient of Solvent B (e.g., 5-60% over 30 minutes).



- Monitor the elution profile at 220 nm and 280 nm.
- Collect fractions corresponding to the major peak.
- Analyze the collected fractions for purity by analytical RP-HPLC.
- Pool the pure fractions and lyophilize.
- 4.2.2. Characterization by Mass Spectrometry

Instrumentation:

Electrospray Ionization Mass Spectrometer (ESI-MS)

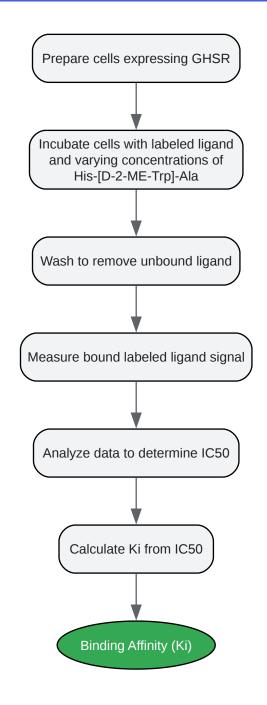
Procedure:

- Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
- Infuse the sample directly into the ESI-MS.
- Acquire the mass spectrum in positive ion mode.
- Compare the observed molecular weight with the theoretical molecular weight (426.47 Da).

Competitive Binding Assay (Generalized Protocol)

This protocol describes a general method to assess the binding affinity of **His-[D-2-ME-Trp]-Ala** to the GHSR, assuming a suitable radiolabeled or fluorescently labeled ligand for GHSR is available.





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Competitive Binding Assay

Materials:

- Cell line expressing GHSR (e.g., HEK293-GHSR)
- Labeled ligand for GHSR (e.g., [125I]-Ghrelin)



- His-[D-2-ME-Trp]-Ala
- Binding buffer
- Filtration apparatus

Procedure:

- Cell Preparation: Prepare cell membranes from the GHSR-expressing cell line.
- Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of the labeled ligand, and increasing concentrations of the unlabeled test peptide (His-[D-2-ME-Trp]-Ala).
- Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
- Termination of Binding: Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer to remove unbound ligand.
- Quantification: Quantify the amount of bound labeled ligand on the filters using a suitable detector (e.g., gamma counter for radiolabeled ligands).
- Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the labeled ligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

His-[D-2-ME-Trp]-Ala is a structurally interesting tripeptide with potential biological relevance derived from its relationship to the potent growth hormone secretagogue, Hexarelin. The presence of a D-amino acid and a methylated tryptophan suggests enhanced stability and modified receptor interaction. While detailed experimental data on this specific fragment are limited, this guide provides a solid foundation for its synthesis, characterization, and the investigation of its biological activity, particularly in the context of the GHSR signaling pathway. Further research is warranted to fully elucidate the pharmacological profile of this peptide.



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